
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. This step often involves the use of chiral catalysts or chiral auxiliaries to ensure the desired (3S) configuration.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the intermediate compound.
Final Deprotection and Purification: The Boc protecting group is removed under acidic conditions, and the final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl moiety, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The difluorophenyl moiety can enhance binding affinity and selectivity towards certain targets, while the Boc-protected amino group can be modified to improve pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,5-difluorophenyl)propanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,6-difluorophenyl)propanoic acid
Uniqueness
The uniqueness of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid lies in its specific substitution pattern and stereochemistry, which can influence its reactivity, binding affinity, and overall biological activity. The presence of the 2,5-difluorophenyl group can provide distinct electronic and steric effects compared to other difluorophenyl isomers, leading to unique interactions with molecular targets.
Properties
Molecular Formula |
C14H17F2NO4 |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(3S)-3-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
MOKZOKPRVYNNRE-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C=CC(=C1)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



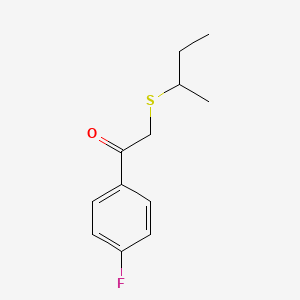
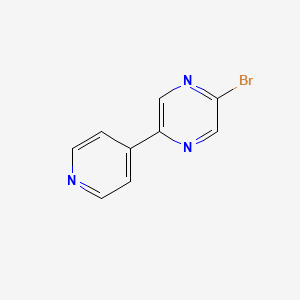
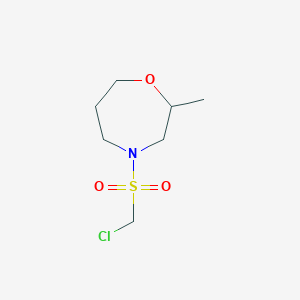
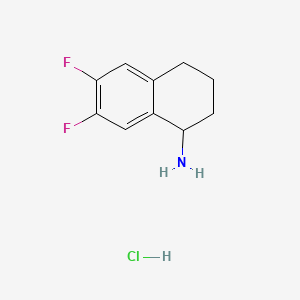
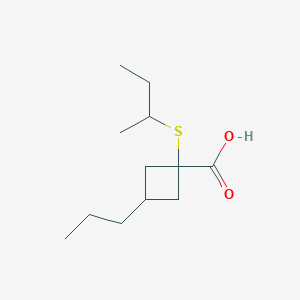
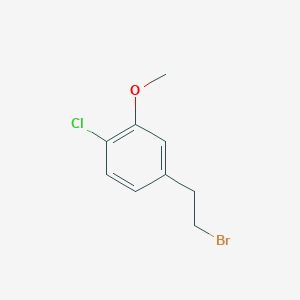
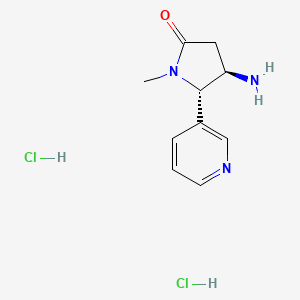
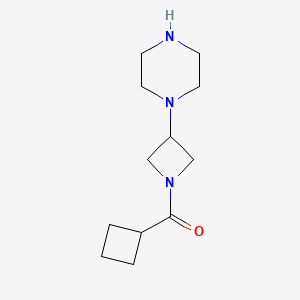
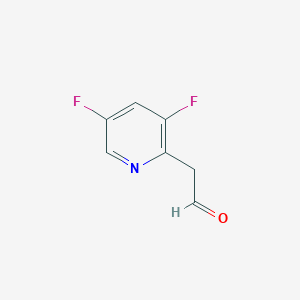
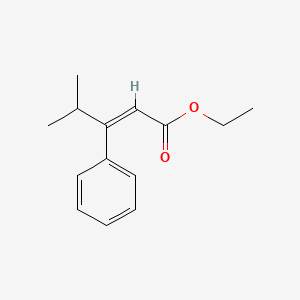
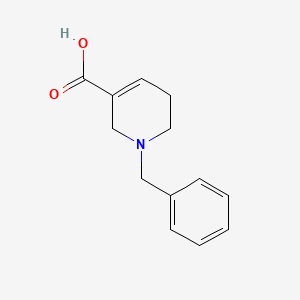
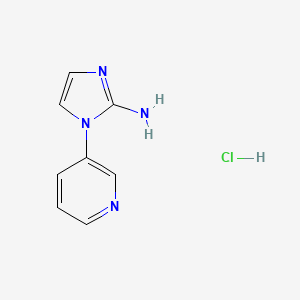
![3-((1h-Benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B13638123.png)
